molecular formula C16H14ClF3N2O B2511693 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide CAS No. 955975-71-0

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide

Cat. No.: B2511693
CAS No.: 955975-71-0
M. Wt: 342.75
InChI Key: FNBUYXDNGZZTJT-JTQLQIEISA-N
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Description

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide typically involves multiple steps. One common route starts with the preparation of 3-chloro-5-(trifluoromethyl)pyridine, which is then subjected to further reactions to introduce the acetamide group. The reaction conditions often involve the use of solvents like dichloromethane, acetonitrile, and reagents such as triethylamine and N,N-dimethylformamide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the chlorine atom.

Scientific Research Applications

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetonitrile
  • 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
  • 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)propanoic acid

Uniqueness

Compared to similar compounds, 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide stands out due to its specific substitution pattern and the presence of the phenylethyl group. This unique structure can confer distinct biological activities and chemical reactivity, making it valuable for specialized applications .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N2O/c1-10(11-5-3-2-4-6-11)22-15(23)8-14-13(17)7-12(9-21-14)16(18,19)20/h2-7,9-10H,8H2,1H3,(H,22,23)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBUYXDNGZZTJT-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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